

# What are the chemical properties of Tert-butyl benzylalaninate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl benzylalaninate*

Cat. No.: *B15305598*

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## An In-depth Technical Guide to Tert-butyl benzylalaninate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **Tert-butyl benzylalaninate**, identified systematically as tert-butyl (2S)-2-(benzylamino)propanoate. This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected derivative of the amino acid L-alanine. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its spectral characteristics.

### Chemical Properties

Tert-butyl (2S)-2-(benzylamino)propanoate is a chiral molecule whose properties are crucial for its application in stereospecific synthesis. Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of Tert-butyl (2S)-2-(benzylamino)propanoate

Property	Value	Source
Systematic Name	tert-butyl (2S)-2-(benzylamino)propanoate	-
Synonyms	N-Benzyl-L-alanine tert-butyl ester	-
CAS Number	85753-12-4	
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>2</sub>	
Molecular Weight	235.32 g/mol	[1]
Appearance	Solid	
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-
InChI Key	ZACSM TDYVYATGT-NSHDSACASA-N	
SMILES	C--INVALID-LINK--NCC1=CC=CC=C1	

## Synthesis

The synthesis of tert-butyl (2S)-2-(benzylamino)propanoate typically involves two key steps: the protection of the carboxylic acid group of L-alanine as a tert-butyl ester, followed by the N-alkylation of the resulting amino ester with a benzyl group.

## Experimental Protocol: Synthesis of Tert-butyl (2S)-2-(benzylamino)propanoate

This protocol is based on general methods for the synthesis of amino acid esters and subsequent N-alkylation.

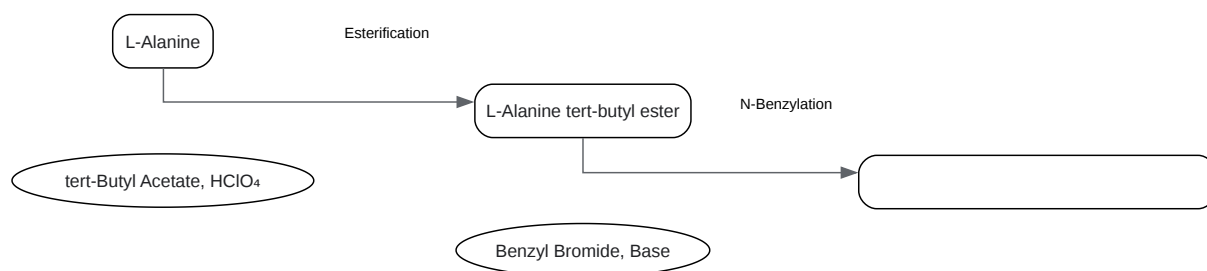
Step 1: Synthesis of L-Alanine tert-butyl ester

- To a suspension of L-Alanine in tert-butyl acetate at 0°C, perchloric acid is added slowly.
- The reaction mixture is stirred at room temperature for 48 hours.
- The mixture is then washed with water and a dilute HCl solution.
- The pH of the resulting aqueous solution is adjusted to ~9 by the addition of a sodium carbonate solution.
- The aqueous layer is extracted with dichloromethane.
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-Alanine tert-butyl ester.[2]

#### Step 2: N-Benzylation of L-Alanine tert-butyl ester

- L-Alanine tert-butyl ester is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
- A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.
- Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
- Upon completion, the reaction mixture is washed with a saturated aqueous solution of ammonium chloride and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl (2S)-2-(benzylamino)propanoate.

## Synthesis Workflow



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Caption: Synthesis workflow for **Tert-butyl benzylalaninate**.

## Spectral Data

Detailed spectral data for tert-butyl (2S)-2-(benzylamino)propanoate is not readily available in the public domain. The following sections describe the expected spectral characteristics based on the analysis of similar compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl, benzyl, and alanine moieties.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
tert-Butyl (CH <sub>3</sub> ) <sub>3</sub>	~1.4 - 1.5	singlet	9H
Alanine $\alpha$ -CH	~3.3 - 3.5	quartet	1H
Alanine $\beta$ -CH <sub>3</sub>	~1.2 - 1.3	doublet	3H
Benzyl CH <sub>2</sub>	~3.7 - 3.9	AB quartet or singlet	2H
Benzyl Aromatic C-H	~7.2 - 7.4	multiplet	5H
Amine N-H	Variable	broad singlet	1H

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
tert-Butyl C(CH <sub>3</sub> ) <sub>3</sub>	~28
tert-Butyl C(CH <sub>3</sub> ) <sub>3</sub>	~80
Alanine $\alpha$ -C	~55-60
Alanine $\beta$ -C	~18-20
Ester C=O	~173-175
Benzyl CH <sub>2</sub>	~52-54
Benzyl Aromatic C-ipso	~138-140
Benzyl Aromatic C-ortho, C-meta, C-pa	~127-129

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium to strong
C=O Stretch (ester)	1725 - 1745	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-N Stretch	1000 - 1250	Medium
C-O Stretch (ester)	1150 - 1250	Strong

## Mass Spectrometry

The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

Fragment	m/z	Description
[M] <sup>+</sup>	235	Molecular ion
[M - 57] <sup>+</sup>	178	Loss of tert-butyl radical
[M - 101] <sup>+</sup>	134	Loss of tert-butoxycarbonyl group
[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	91	Tropylium ion (from benzyl group)

## Applications in Drug Development

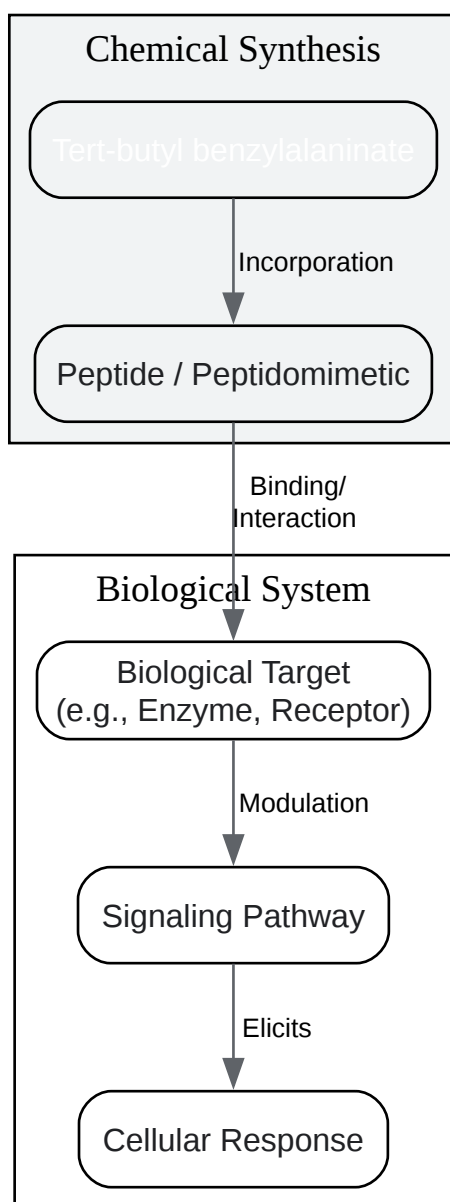
Tert-butyl (2S)-2-(benzylamino)propanoate serves as a protected amino acid derivative, a critical component in the field of peptide synthesis. The tert-butyl ester protects the carboxylic

acid functionality, while the benzyl group protects the amino group of alanine. This dual protection allows for the selective formation of peptide bonds at either the N-terminus or C-terminus of the alanine residue by selectively deprotecting one of the groups.

The use of such protected amino acids is fundamental in the synthesis of peptide-based drugs and other complex bioactive molecules. N-benzyl amino acid derivatives are also utilized in the development of peptidomimetics and as chiral synthons in asymmetric synthesis.

## Signaling Pathways and Logical Relationships

As a synthetic building block, **Tert-butyl benzylalaninate** itself is not directly involved in biological signaling pathways. However, the peptides and peptidomimetics synthesized using this compound can be designed to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, thereby modulating various signaling pathways implicated in disease. The logical relationship lies in its utility as a tool for creating specific molecular structures that can then be used to probe and influence these pathways.



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Caption: Role of **Tert-butyl benzylalaninate** in drug discovery logic.

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## References

- 1. Tert-butyl 3-(benzylamino)propanoate | C<sub>14</sub>H<sub>21</sub>NO<sub>2</sub> | CID 10776134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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